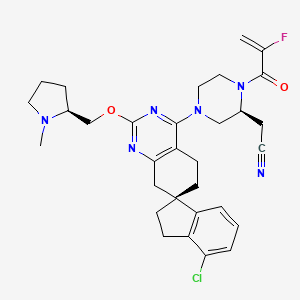

KRAS G12C inhibitor 44

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H36ClFN6O2 |

|---|---|

Molecular Weight |

579.1 g/mol |

IUPAC Name |

2-[(2S)-4-[(3R)-7-chloro-2'-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]spiro[1,2-dihydroindene-3,7'-6,8-dihydro-5H-quinazoline]-4'-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |

InChI |

InChI=1S/C31H36ClFN6O2/c1-20(33)29(40)39-16-15-38(18-21(39)10-13-34)28-24-9-12-31(11-8-23-25(31)6-3-7-26(23)32)17-27(24)35-30(36-28)41-19-22-5-4-14-37(22)2/h3,6-7,21-22H,1,4-5,8-12,14-19H2,2H3/t21-,22-,31-/m0/s1 |

InChI Key |

LTBOVTGFAXPDLV-CYYCZYJVSA-N |

Isomeric SMILES |

CN1CCC[C@H]1COC2=NC3=C(CC[C@]4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |

Canonical SMILES |

CN1CCCC1COC2=NC3=C(CCC4(C3)CCC5=C4C=CC=C5Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |

Origin of Product |

United States |

Foundational & Exploratory

KRAS G12C inhibitor 44 mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of KRAS G12C Inhibitors

For decades, the KRAS oncogene was considered "undruggable" due to the high affinity of its GTP/GDP binding pocket and the absence of other known allosteric regulatory sites. The discovery of a novel binding pocket in the switch-II region of the KRAS G12C mutant protein has led to the development of a new class of targeted therapies. This guide provides a detailed overview of the mechanism of action of these inhibitors, focusing on their interaction with the KRAS G12C protein and the subsequent effects on downstream signaling pathways.

Core Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[1] In its active state, KRAS promotes cell growth, proliferation, and survival by activating downstream signaling cascades, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.[1][2] The G12C mutation, a glycine to cysteine substitution at codon 12, impairs the intrinsic GTPase activity of KRAS, leading to an accumulation of the protein in the active, GTP-bound state and consequently, uncontrolled cell signaling.[1]

KRAS G12C inhibitors are covalent inhibitors that selectively and irreversibly bind to the mutant cysteine residue at position 12.[3] This covalent modification occurs within a pocket located in the switch-II region of the protein, which is accessible only in the inactive, GDP-bound conformation.[4] By binding to this pocket, the inhibitors lock the KRAS G12C protein in its inactive state, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.[4]

Signaling Pathways Affected

The primary consequence of KRAS G12C inhibition is the suppression of the MAPK signaling pathway.[4] This is observed through a decrease in the phosphorylation of downstream effectors such as MEK and ERK.[4] While the impact on the MAPK pathway is consistently observed, the effect on the PI3K-AKT pathway can be more variable across different cancer cell lines.[4]

Quantitative Data Summary

The potency of KRAS G12C inhibitors is evaluated through various in vitro and in vivo studies. The following tables summarize key quantitative data for representative inhibitors.

Table 1: In Vitro Cellular Activity

| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |

| Sotorasib (AMG 510) | NCI-H358 (NSCLC) | Cell Viability | 35 | [5] |

| NCI-H23 (NSCLC) | Cell Viability | 44 | [5] | |

| Adagrasib (MRTX849) | MIA PaCa-2 (Pancreatic) | Cell Viability | 5 | [5] |

| NCI-H358 (NSCLC) | Cell Viability | 14 | [5] | |

| Divarasib (GDC-6036) | Various KRAS G12C+ | Cell Viability | More potent than sotorasib and adagrasib | [6] |

| JDQ443 | Various KRAS G12C+ | Antiproliferative | Potent and selective | [7] |

Table 2: In Vivo Efficacy

| Inhibitor | Tumor Model | Efficacy Metric | Outcome | Reference |

| Sotorasib (AMG 510) | KRAS G12C Xenografts | Tumor Regression | Observed | [8] |

| Adagrasib (MRTX849) | 26 PDX & CDX models | Tumor Regression | 65% (17 of 26) showed regression | [9] |

| Divarasib (GDC-6036) | KRAS G12C+ Xenografts | Tumor Growth Inhibition | Complete inhibition | [6] |

| JDQ443 | In vivo models | Antitumor Activity | Potent monotherapy and combination activity | [7] |

Key Experimental Protocols

The characterization of KRAS G12C inhibitors involves a suite of biochemical and cell-based assays.

Biochemical Assays

-

KRAS G12C Nucleotide Exchange Assay: This assay measures the ability of an inhibitor to lock KRAS G12C in the GDP-bound state by monitoring the exchange of fluorescently labeled GDP for GTP.[5]

-

Mass Spectrometry-based Covalent Modification Assay: This method directly quantifies the extent and rate of covalent bond formation between the inhibitor and the cysteine-12 residue of the KRAS G12C protein.

Cell-Based Assays

-

Cell Viability and Proliferation Assays: Standard assays such as MTT or CellTiter-Glo are used to determine the concentration-dependent effect of the inhibitor on the growth and survival of KRAS G12C mutant cancer cell lines.[10]

-

Western Blotting for Phospho-protein Levels: This technique is used to assess the inhibition of downstream signaling pathways by measuring the phosphorylation status of key proteins like ERK and AKT.

-

In Vivo Xenograft and Patient-Derived Xenograft (PDX) Models: These models are crucial for evaluating the anti-tumor efficacy, pharmacokinetics, and pharmacodynamics of the inhibitors in a living organism. Tumor growth is monitored over time in response to treatment.[10]

Conclusion

The development of covalent KRAS G12C inhibitors represents a significant breakthrough in oncology, providing a targeted therapeutic option for patients with tumors harboring this specific mutation. The core mechanism of these inhibitors relies on their ability to irreversibly bind to the mutant cysteine residue, locking the oncoprotein in an inactive state and thereby inhibiting downstream pro-proliferative signaling pathways. Ongoing research continues to refine these inhibitors and explore combination strategies to overcome resistance and improve patient outcomes.

References

- 1. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. KRAS: Biology, Inhibition, and Mechanisms of Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are KRAS gene inhibitors and how do they work? [synapse.patsnap.com]

- 4. An updated overview of K-RAS G12C inhibitors in advanced stage non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]

An In-depth Technical Guide to the Binding Kinetics of Pyrazole-Based KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the binding kinetics of a novel class of pyrazole-based covalent inhibitors targeting the KRAS G12C oncoprotein. The information presented is synthesized from key research publications and is intended to provide a comprehensive resource for professionals in the field of cancer drug discovery.

Core Concept: Covalent Inhibition of KRAS G12C

The KRAS protein is a central node in cellular signaling pathways that regulate cell growth, proliferation, and survival. The G12C mutation, in which a glycine residue at position 12 is replaced by a cysteine, is a common driver of various cancers. This mutation introduces a reactive thiol group that can be exploited by covalent inhibitors. These inhibitors typically form an irreversible bond with the cysteine residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby inhibiting the oncogenic signaling cascade.

Quantitative Binding Kinetics of Pyrazole-Based Inhibitors

The potency of covalent inhibitors is best described by the second-order rate constant, kinact/KI, which reflects the efficiency of covalent bond formation. The following table summarizes the binding kinetics for a series of pyrazole-based KRAS G12C inhibitors, including the inactive a(S)-isomer, compound 44. Data is derived from a kinetic mass spectrometry-based assay.

| Compound | kinact/KI (mM-1s-1) | pERK IC50 (nM, NCI-H358 cells) |

| 16 | 10-fold improvement over 15 | 40 |

| 21 (JDQ443) | High | 20 |

| 44 (inactive a(S)-isomer of 21) | <0.2 | - |

| 15 | - | - |

| 13 | 3-fold reduced from parent | - |

| 14 | 50-fold decreased from parent | - |

Experimental Protocols

Kinetic Mass Spectrometry-Based Assay for kinact/KI Determination

This assay quantitatively determines the rate of covalent modification of KRAS G12C by an inhibitor.

a. Protein Preparation: Recombinant human KRAS G12C (amino acids 2-185) is expressed in E. coli and purified. The protein is maintained in a GDP-bound state in an appropriate buffer (e.g., 25 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM TCEP).

b. Reaction Conditions:

-

A solution of KRAS G12C protein (e.g., 1 µM) is pre-incubated at a controlled temperature (e.g., 23 °C).

-

The inhibitor, dissolved in DMSO, is added to the protein solution at various concentrations.

-

The reaction is allowed to proceed for a defined time course, with aliquots being taken at multiple time points.

-

The reaction in each aliquot is quenched by adding an excess of a quenching solution (e.g., 0.4% trifluoroacetic acid in acetonitrile).

c. Mass Spectrometry Analysis:

-

The quenched samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).

-

The intact mass of the unmodified and inhibitor-modified KRAS G12C protein is measured.

-

The percentage of modified protein at each time point is calculated from the relative signal intensities of the two species.

d. Data Analysis: The observed rate of inactivation (kobs) for each inhibitor concentration is determined by fitting the percentage of modified protein versus time to a single exponential equation. The kinact/KI value is then calculated by plotting kobs against the inhibitor concentration and fitting the data to the appropriate kinetic model for irreversible inhibition.

Cellular pERK Inhibition Assay

This assay assesses the ability of an inhibitor to block the KRAS signaling pathway in a cellular context by measuring the phosphorylation of a key downstream effector, ERK.

a. Cell Culture: KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are cultured in appropriate media and conditions.

b. Compound Treatment:

-

Cells are seeded in multi-well plates and allowed to adhere.

-

The cells are then treated with a serial dilution of the inhibitor for a specified period (e.g., 1-24 hours).

c. Cell Lysis and Protein Quantification:

-

After treatment, the cells are washed and lysed to extract total protein.

-

The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).

d. Western Blot Analysis:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

-

The membrane is probed with primary antibodies specific for phosphorylated ERK (pERK) and total ERK.

-

A loading control antibody (e.g., anti-vinculin or anti-GAPDH) is also used to ensure equal protein loading.

-

The membrane is then incubated with appropriate secondary antibodies conjugated to a detection enzyme (e.g., HRP).

e. Data Analysis:

-

The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

The intensity of the pERK and total ERK bands is quantified.

-

The pERK signal is normalized to the total ERK signal and the loading control.

-

The IC50 value, representing the concentration of inhibitor that causes 50% inhibition of pERK, is calculated by plotting the normalized pERK levels against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

KRAS G12C Downstream Signaling Pathway

Biophysical Characterization of KRAS G12C Inhibitor 44 (A Representative Example: Adagrasib)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical characterization of a representative KRAS G12C inhibitor, Adagrasib (MRTX849), referred to herein as "Inhibitor 44." The document details the key quantitative data, experimental protocols, and signaling pathways relevant to the mechanism of action of this class of covalent inhibitors.

Introduction to KRAS G12C and Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival. Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation (a glycine-to-cysteine substitution at codon 12) being particularly prevalent in non-small cell lung cancer (NSCLC).[1] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumor growth.[2][3]

Adagrasib is a potent and selective covalent inhibitor of KRAS G12C. It functions by irreversibly binding to the mutant cysteine residue in the switch-II pocket of the inactive, GDP-bound state of KRAS G12C.[4] This covalent modification prevents the protein from cycling to its active GTP-bound state, thereby inhibiting downstream signaling.[4]

Quantitative Biophysical and Cellular Data

The biophysical and cellular characterization of Adagrasib provides quantitative insights into its binding affinity, kinetics, and cellular potency.

Table 1: Biophysical and Kinetic Parameters for Adagrasib Binding to KRAS

| Parameter | Value | Method | Target | Reference |

| KD | 0.78 ± 0.05 µM | Surface Plasmon Resonance (SPR) | KRAS (Wild-Type) | [2] |

| KI | 3.7 ± 0.5 μM | LC-MS/MS | KRAS G12C | |

| kinact | 0.13 ± 0.01 s⁻¹ | LC-MS/MS | KRAS G12C | |

| kinact/KI | 35,000 M⁻¹s⁻¹ | LC-MS/MS | KRAS G12C |

Note: KD represents the equilibrium dissociation constant for the initial non-covalent interaction. KI is the inhibitor constant for the non-covalent binding step, and kinact is the rate of covalent inactivation.

Table 2: Cellular Potency of Adagrasib in KRAS G12C Mutant Cell Lines

| Cell Line | Cancer Type | IC₅₀ (nM) | Assay Format | Reference |

| MIA PaCa-2 | Pancreatic | 4.7 | 2D | [4] |

| H358 | NSCLC | 10 - 973 | 2D | [5] |

| H2122 | NSCLC | < 30 | 2D | [1] |

| SW1573 | NSCLC | > 4000 | 2D | [1] |

| H1373 | NSCLC | 10 - 973 | 2D | [5] |

| H2030 | NSCLC | 10 - 973 | 2D | [5] |

| KYSE-410 | Esophageal | 10 - 973 | 2D | [5] |

Note: IC₅₀ values represent the concentration of the inhibitor required to achieve 50% inhibition of cell viability.

Signaling Pathways and Experimental Workflows

Visual representations of the KRAS signaling pathway and the experimental workflows for biophysical characterization are provided below.

KRAS G12C Signaling Pathway and Inhibition by Adagrasib.

Workflow for Surface Plasmon Resonance (SPR) Analysis.

Detailed Experimental Protocols

Surface Plasmon Resonance (SPR) for Covalent Binding Kinetics

This protocol is adapted from methodologies for characterizing covalent inhibitors.

Objective: To determine the association rate constant (kon), dissociation rate constant (koff) for the initial non-covalent binding, and the inactivation rate constant (kinact) for the covalent bond formation between Adagrasib and KRAS G12C.

Materials:

-

Biacore instrument (e.g., Biacore T200 or similar)

-

Sensor Chip CM5

-

Amine Coupling Kit (EDC, NHS, ethanolamine-HCl)

-

Recombinant human KRAS G12C protein (GDP-bound)

-

Adagrasib (Inhibitor 44)

-

SPR running buffer (e.g., HBS-EP+, pH 7.4)

-

Immobilization buffer (10 mM sodium acetate, pH 5.0)

Procedure:

-

Protein Immobilization:

-

Equilibrate the system with SPR running buffer.

-

Activate the CM5 sensor chip surface with a 1:1 mixture of EDC and NHS for 7 minutes.

-

Inject recombinant KRAS G12C (20 µg/mL in immobilization buffer) over the activated surface to achieve an immobilization level of approximately 8000-10000 RU.

-

Deactivate any remaining active esters by injecting ethanolamine-HCl for 7 minutes.

-

A reference flow cell should be prepared similarly but without protein immobilization.

-

-

Kinetic Analysis (Single-Cycle Kinetics):

-

Prepare a dilution series of Adagrasib in SPR running buffer (e.g., 0.1, 0.3, 1, 3, 10 µM).

-

Perform a single-cycle kinetics experiment by sequentially injecting the Adagrasib concentrations over the KRAS G12C and reference surfaces, starting from the lowest concentration.

-

Use a contact time of 120 seconds for each injection, followed by a dissociation phase of 300 seconds with running buffer.

-

Due to the covalent nature of the interaction, the surface will not fully regenerate.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the active flow cell data.

-

Fit the resulting sensorgrams to a two-state covalent binding model (Langmuir with covalent reaction) to determine kon, koff, and kinact.

-

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

This protocol provides a general framework for determining the thermodynamic parameters of the Adagrasib-KRAS G12C interaction.

Objective: To determine the binding affinity (KD), enthalpy change (ΔH), and stoichiometry (n) of the initial non-covalent interaction between Adagrasib and KRAS G12C.

Materials:

-

Isothermal titration calorimeter (e.g., MicroCal PEAQ-ITC or similar)

-

Recombinant human KRAS G12C protein (GDP-bound)

-

Adagrasib (Inhibitor 44)

-

ITC buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 1 mM MgCl₂, 1 mM TCEP)

Procedure:

-

Sample Preparation:

-

Dialyze the KRAS G12C protein extensively against the ITC buffer.

-

Dissolve Adagrasib in the final dialysis buffer to ensure a perfect buffer match.

-

Degas all solutions prior to use.

-

Determine the accurate concentrations of the protein and inhibitor.

-

-

ITC Experiment:

-

Load the sample cell with KRAS G12C protein at a concentration of approximately 10-20 µM.

-

Load the syringe with Adagrasib at a concentration 10-15 times higher than the protein concentration (e.g., 150-300 µM).

-

Set the experiment temperature to 25°C.

-

Perform a series of injections (e.g., 19 injections of 2 µL each) with a spacing of 150 seconds between injections.

-

-

Data Analysis:

-

Integrate the raw ITC data to obtain the heat change per injection.

-

Subtract the heat of dilution by performing a control experiment titrating Adagrasib into the buffer alone.

-

Fit the corrected data to a one-site binding model to determine the KD, ΔH, and n.

-

Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/KD) = ΔH - TΔS.

-

Cell Viability Assay for IC₅₀ Determination

Objective: To determine the concentration of Adagrasib that inhibits 50% of cell viability (IC₅₀) in KRAS G12C mutant cancer cell lines.

Materials:

-

KRAS G12C mutant cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium

-

Adagrasib (Inhibitor 44)

-

96-well cell culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

Procedure:

-

Cell Seeding:

-

Seed the cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a serial dilution of Adagrasib in complete culture medium (e.g., from 1 nM to 10 µM).

-

Treat the cells with the different concentrations of Adagrasib and a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

-

Viability Measurement:

-

After the incubation period, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the luminescence data to the vehicle-treated control.

-

Plot the normalized data against the logarithm of the Adagrasib concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Conclusion

The biophysical and cellular characterization of Adagrasib, a representative KRAS G12C inhibitor, provides a detailed understanding of its mechanism of action. The quantitative data from SPR, ITC, and cellular assays are crucial for evaluating its potency and guiding further drug development efforts. The experimental protocols outlined in this guide offer a framework for researchers to perform similar characterizations of novel KRAS G12C inhibitors. The continued investigation into the biophysical properties of these inhibitors will be instrumental in developing more effective therapies for KRAS G12C-driven cancers.

References

- 1. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 2. Interaction Mechanisms of KRAS G12C Inhibitors (Sotorasib and Adagrasib) with Human Serum Albumin: Insights from Spectroscopic and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

Structural Analysis of the KRAS G12C Inhibitor Complex: A Technical Guide

Disclaimer: The specific designation "inhibitor 44" is not prominently found in the reviewed literature. This guide will focus on the well-characterized and clinically relevant KRAS G12C inhibitor Adagrasib (MRTX849) as a representative example to provide a comprehensive structural and functional analysis. The principles and methodologies described are broadly applicable to the study of other covalent KRAS G12C inhibitors.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G12C mutation being particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3] This mutation, which substitutes a glycine with a cysteine at codon 12, has paved the way for the development of targeted covalent inhibitors that trap the KRAS protein in its inactive, GDP-bound state.[4] This guide provides an in-depth technical overview of the structural analysis of the KRAS G12C protein in complex with the inhibitor Adagrasib (MRTX849).

The KRAS Signaling Pathway and Mechanism of Inhibition

KRAS cycles between an active GTP-bound state and an inactive GDP-bound state. This process is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP, and GTPase-activating proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[5] The G12C mutation impairs the ability of GAPs to stimulate GTP hydrolysis, leading to an accumulation of the active, GTP-bound form of KRAS and constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways, which drive tumorigenesis.[5][6]

Adagrasib and other similar KRAS G12C inhibitors are designed to covalently bind to the mutant cysteine residue (Cys12) in the Switch-II pocket of the protein. This covalent modification locks KRAS G12C in its inactive GDP-bound conformation, thereby preventing its interaction with downstream effectors and inhibiting oncogenic signaling.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for Adagrasib (MRTX849) from various studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line | Assay |

| IC50 | 4.7 nM | MIA PaCa-2 | Cell Proliferation |

| IC50 | 14 nM | NCI-H358 | Cell Proliferation |

| Selectivity | >1000-fold | Kinase Panel | Kinase Inhibition |

Data compiled from multiple sources.[6]

Table 2: Kinetic Parameters of Covalent Modification

| Parameter | Value | Method |

| kinact/KI | 35 mM-1s-1 | LC-MS |

kinact/KI represents the efficiency of covalent bond formation.

Structural Analysis of the KRAS G12C-Adagrasib Complex

The crystal structure of KRAS G12C in complex with Adagrasib (PDB ID: 6UT0) reveals the detailed molecular interactions that underpin its inhibitory activity. Adagrasib binds to a cryptic pocket located beneath the Switch II region, which is only accessible in the GDP-bound state.

Key Structural Features:

-

Covalent Bond: The acrylamide warhead of Adagrasib forms an irreversible covalent bond with the sulfhydryl group of the Cys12 residue.

-

Switch II Pocket Occupancy: The inhibitor occupies the Switch-II pocket, sterically hindering the conformational changes required for GTP binding and activation.

-

Hydrogen Bonds: The molecule forms several hydrogen bonds with residues in the binding pocket, including His95, which is unique to KRAS and contributes to the inhibitor's selectivity.

-

Conformational Locking: By binding to this pocket and forming a covalent adduct, Adagrasib effectively locks KRAS G12C in an inactive conformation, preventing its interaction with downstream effector proteins like RAF.[6]

Experimental Protocols

This section outlines the general methodologies employed for the structural and functional characterization of KRAS G12C inhibitors.

X-ray Crystallography

The determination of the three-dimensional structure of the KRAS G12C-inhibitor complex is crucial for understanding its mechanism of action and for structure-based drug design.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Covalent inhibitor targets KRasG12C: A new paradigm for drugging the undruggable and challenges ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

The Discovery and Synthesis of KRAS G12C Inhibitor 44: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules capable of inhibiting the KRAS G12C mutant protein represents a landmark achievement in oncology drug development, transforming a previously "undruggable" target into a tractable one. This technical guide provides an in-depth exploration of the discovery and synthesis of a potent and orally active KRAS G12C inhibitor, designated as inhibitor 44 (also known as compound 54). This document details the available biological data, outlines relevant experimental protocols, and visualizes the underlying scientific principles.

Introduction to KRAS G12C and its Inhibition

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common in human cancers, leading to constitutively active KRAS signaling and uncontrolled cell proliferation, survival, and differentiation. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.

The presence of a cysteine residue in the G12C mutant offers a unique opportunity for targeted therapy. Covalent inhibitors can form an irreversible bond with the thiol group of this cysteine, locking the KRAS G12C protein in its inactive, GDP-bound state. This prevents its interaction with downstream effectors, thereby abrogating the oncogenic signaling cascade. Inhibitor 44 is a novel spirocyclic tetrahydroquinazoline derivative designed to exploit this mechanism.

Quantitative Biological Data

The following table summarizes the reported in vitro efficacy of KRAS G12C inhibitor 44 in cancer cell lines harboring the KRAS G12C mutation.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Inhibitor 44 (Compound 54) | MIA PaCa-2 | Pancreatic Cancer | 0.016 | [1] |

| Inhibitor 44 (Compound 54) | H358 | Non-Small Cell Lung Cancer | 0.028 | [1] |

Synthesis of this compound

While the specific, step-by-step synthesis of inhibitor 44 is detailed within the patent literature (WO2021139748A1), a generalizable synthetic approach for this class of spirocyclic tetrahydroquinazoline inhibitors involves a multi-step process. Key steps typically include the formation of the core heterocyclic structure, followed by the introduction of various substituents to optimize potency, selectivity, and pharmacokinetic properties. The synthesis culminates in the attachment of a reactive moiety, such as an acrylamide group, which is essential for the covalent interaction with the cysteine residue of KRAS G12C.

Experimental Protocols

This section provides detailed methodologies for key experiments typically employed in the characterization of KRAS G12C inhibitors. While the exact protocols used for inhibitor 44 are proprietary, the following represent industry-standard procedures.

Biochemical Assay: KRAS G12C Nucleotide Exchange Assay

This assay measures the ability of an inhibitor to lock KRAS G12C in its GDP-bound state by preventing the exchange for GTP.

Materials:

-

Recombinant human KRAS G12C protein

-

BODIPY-FL-GDP (fluorescent GDP analog)

-

Guanosine-5'-[γ-thio]triphosphate (GTPγS, a non-hydrolyzable GTP analog)

-

SOS1 (a guanine nucleotide exchange factor)

-

Assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl2, 1 mM TCEP, pH 7.4)

-

Test compound (Inhibitor 44)

Procedure:

-

Pre-incubate KRAS G12C protein with BODIPY-FL-GDP to form the fluorescent complex.

-

Add the test compound at various concentrations to the KRAS G12C/BODIPY-FL-GDP complex and incubate.

-

Initiate the nucleotide exchange reaction by adding a mixture of GTPγS and SOS1.

-

Monitor the decrease in fluorescence over time using a plate reader. The binding of the inhibitor to KRAS G12C will prevent the displacement of BODIPY-FL-GDP by GTPγS, resulting in a stable fluorescent signal.

-

Calculate the IC50 value, which represents the concentration of the inhibitor required to inhibit 50% of the nucleotide exchange activity.

Cell-Based Assay: Cell Viability (MTS Assay)

This assay determines the cytotoxic effect of the inhibitor on cancer cells.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, H358)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Test compound (Inhibitor 44)

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Phenazine methosulfate (PMS)

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 72 hours).

-

Add a mixture of MTS and PMS solution to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Calculate the IC50 value, representing the concentration of the inhibitor that reduces cell viability by 50%.

In Vivo Assay: Xenograft Tumor Model

This assay evaluates the anti-tumor efficacy of the inhibitor in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

KRAS G12C mutant cancer cell line (e.g., H358)

-

Test compound (Inhibitor 44) formulated for in vivo administration

-

Vehicle control

Procedure:

-

Subcutaneously implant cancer cells into the flank of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound or vehicle to the mice according to a defined schedule (e.g., daily oral gavage).

-

Measure tumor volume and body weight regularly.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).

-

Evaluate the anti-tumor efficacy based on tumor growth inhibition.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the KRAS G12C signaling pathway and a typical workflow for inhibitor characterization.

Caption: KRAS G12C Signaling Pathway and Mechanism of Inhibition.

Caption: Typical Drug Discovery Workflow for a KRAS G12C Inhibitor.

Conclusion

This compound represents a promising addition to the growing arsenal of targeted therapies against KRAS-mutant cancers. Its potent in vitro activity underscores the potential of the spirocyclic tetrahydroquinazoline scaffold. The methodologies and conceptual frameworks presented in this guide provide a comprehensive overview for researchers and professionals engaged in the ongoing effort to develop novel and effective treatments for patients with KRAS G12C-driven malignancies. Further preclinical and clinical investigation will be crucial to fully elucidate the therapeutic potential of this and other next-generation KRAS G12C inhibitors.

References

A Technical Guide to KRAS G12C Inhibitor Target Engagement and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies for assessing the target engagement and validation of KRAS G12C inhibitors. While the focus is on the well-characterized covalent inhibitor MRTX849 (adagrasib), the principles and protocols described herein are broadly applicable to other inhibitors targeting the same mutant protein.

Introduction to KRAS G12C Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine at codon 12 is replaced by cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC) and colorectal cancer.[1][2] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state.[3][4] This leads to the persistent activation of downstream pro-proliferative signaling pathways, primarily the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, driving tumorigenesis.[3][5]

KRAS G12C inhibitors are a class of targeted therapies that exploit the presence of the mutant cysteine. These inhibitors act by irreversibly binding to the switch II pocket of KRAS G12C in its inactive, GDP-bound state.[1][6][7] This covalent modification prevents the exchange of GDP for GTP, thereby blocking KRAS activation and subsequent downstream signaling.[6][7][8]

Target Engagement and Validation: Key Concepts

Target engagement refers to the direct binding of a drug to its intended molecular target within a cell or organism. For KRAS G12C inhibitors, this is the covalent modification of the Cys12 residue. Target validation involves demonstrating that inhibiting the target leads to the desired pharmacological effect, such as the inhibition of downstream signaling pathways and ultimately, anti-tumor activity.

A robust assessment of target engagement and validation is crucial for the preclinical and clinical development of KRAS G12C inhibitors. It helps in demonstrating the mechanism of action, guiding dose selection, understanding pharmacodynamics, and exploring potential resistance mechanisms.[6][7]

Quantitative Analysis of Target Engagement and Downstream Signaling

The following tables summarize key quantitative data for the KRAS G12C inhibitor MRTX849, providing insights into its potency and effects on cellular signaling.

| Parameter | Value | Assay Condition | Reference |

| kinact | 0.13 ± 0.01 s–1 | Biochemical assay with KRAS G12C protein | [1] |

| KI | 3.7 ± 0.5 μM | Biochemical assay with KRAS G12C protein | [1] |

| kinact/KI | 35 ± 0.3 mM–1 s–1 | Calculated from kinact and KI | [1] |

| pERK IC50 | Single-digit nanomolar | NCI-H358 and MIA PaCa-2 cells (3h incubation) | [2][9] |

| DUSP6 IC50 | Single-digit nanomolar | NCI-H358 and MIA PaCa-2 cells | [9] |

| Cell Viability IC50 (NCI-H358) | 14 nM | 2-D cell culture | [2] |

| Cell Viability IC50 (MIA PaCa-2) | 5 nM | 2-D cell culture | [2] |

Table 1: Biochemical and Cellular Potency of MRTX849.

| Cell Line | Treatment | KRAS G12C Engagement (Treated/Control Ratio) | Reference |

| NCI-H358 | 1 µM MRTX849 | 0.03 | [1] |

| NCI-H358 | 1 µM MRTX849 (3h) | 0.029 | [9] |

| NCI-H358 | 10 µM MRTX849 (3h) | 0.008 | [9] |

Table 2: In-cell Target Engagement of MRTX849.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of KRAS G12C inhibitor activity. Below are protocols for key experiments.

Mass Spectrometry-Based Target Engagement Assay

This method provides a direct and quantitative measurement of the covalent modification of KRAS G12C by an inhibitor.

Objective: To quantify the fraction of inhibitor-bound KRAS G12C in cells or tumor biopsies.

Methodology: Immunoaffinity Enrichment followed by 2D-LC-MS/MS.[6][7]

-

Protein Extraction: Lyse cells or homogenized tumor tissue in a suitable buffer containing protease and phosphatase inhibitors. Determine the total protein concentration using a standard method like the BCA assay.

-

Immunoaffinity Enrichment: Incubate the protein lysate with an anti-RAS antibody (commercially available) coupled to magnetic beads to capture both free and inhibitor-bound KRAS G12C.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the captured KRAS proteins and perform in-solution tryptic digestion to generate peptides.

-

2D-LC-MS/MS Analysis:

-

First Dimension (High-pH Reversed-Phase LC): Separate the peptides based on hydrophobicity.

-

Second Dimension (Low-pH Reversed-Phase LC) coupled to Mass Spectrometry: Further separate the peptides and analyze them using a high-resolution mass spectrometer operating in a targeted mode (e.g., Parallel Reaction Monitoring - PRM) to specifically detect and quantify the peptide containing Cys12 in both its unmodified and inhibitor-modified forms.

-

-

Data Analysis: Calculate the percentage of target engagement by comparing the peak areas of the modified and unmodified Cys12-containing peptides. A sensitivity of 0.08 fmol/μg of total protein can be achieved with this method.[6][7]

Western Blotting for Downstream Signaling Inhibition

This technique is used to assess the functional consequence of KRAS G12C inhibition by measuring the phosphorylation status of key downstream effector proteins.

Objective: To determine the effect of the inhibitor on the phosphorylation of ERK (pERK) and S6 (pS6).

Methodology:

-

Cell Culture and Treatment: Plate KRAS G12C mutant cancer cells (e.g., NCI-H358) and treat with a dose range of the inhibitor for a specified time (e.g., 3 hours or 24 hours).

-

Protein Lysate Preparation: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Quantify the protein concentration.

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against pERK (Thr202/Tyr204), total ERK, pS6 (Ser235/236), total S6, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay

This assay measures the cytotoxic or cytostatic effect of the inhibitor on cancer cells.

Objective: To determine the IC50 value of the inhibitor in KRAS G12C mutant cell lines.

Methodology:

-

Cell Seeding: Seed KRAS G12C mutant cells in 96-well plates and allow them to adhere overnight.

-

Inhibitor Treatment: Treat the cells with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo® which measures ATP levels, or resazurin-based assays) to each well.

-

Data Measurement: Measure the luminescence or fluorescence signal using a plate reader.

-

Data Analysis: Normalize the data to untreated control cells and plot the cell viability against the inhibitor concentration. Calculate the IC50 value using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

KRAS G12C signaling pathway and point of inhibitor action.

Workflow for mass spectrometry-based target engagement.

Resistance Mechanisms

Despite the initial efficacy of KRAS G12C inhibitors, resistance can emerge through various mechanisms. Understanding these is critical for developing combination therapies and next-generation inhibitors.

-

Upstream Reactivation: Feedback activation of receptor tyrosine kinases (RTKs) can lead to the reactivation of wild-type RAS isoforms (HRAS and NRAS), bypassing the need for KRAS G12C.[4]

-

Downstream Mutations: Acquired mutations in downstream components of the MAPK pathway can render the cells insensitive to KRAS G12C inhibition.

-

Parallel Pathway Activation: Activation of parallel signaling pathways, such as the PI3K/AKT/mTOR pathway, can sustain cell proliferation and survival.[5][10]

-

Altered Nucleotide Cycling: An increased rate of nucleotide exchange can shift the equilibrium towards the active, GTP-bound state of KRAS G12C, to which current inhibitors cannot bind.[8]

Conclusion

The development of covalent KRAS G12C inhibitors represents a significant breakthrough in oncology. A thorough and quantitative assessment of target engagement and validation is indispensable for their successful translation to the clinic. The methodologies and data presented in this guide provide a framework for the robust evaluation of this promising class of targeted therapies. Future work will likely focus on overcoming resistance mechanisms through rational combination strategies and the development of inhibitors that can target the active, GTP-bound state of KRAS G12C.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. researchgate.net [researchgate.net]

The Rise of KRAS G12C Inhibitors: A Deep Dive into Early Preclinical Data

For Researchers, Scientists, and Drug Development Professionals

The discovery of small molecules capable of directly targeting the previously "undruggable" KRAS oncogene, specifically the G12C mutation, has marked a pivotal moment in oncology. This technical guide delves into the early preclinical data of a novel KRAS G12C inhibitor, JDQ443, providing a comprehensive overview of its in vitro and in vivo activity. Comparative data for other notable KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), are included to offer a broader context for researchers in the field. This document is designed to be a practical resource, complete with detailed experimental protocols and visual representations of key biological and experimental processes.

Core Data Summary

The preclinical characterization of KRAS G12C inhibitors involves a battery of assays to determine their potency, selectivity, and anti-tumor efficacy. The following tables summarize key quantitative data from early preclinical studies of JDQ443, Sotorasib, and Adagrasib.

Table 1: In Vitro Cellular Potency of KRAS G12C Inhibitors

| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |

| JDQ443 | NCI-H358 | Non-Small Cell Lung Cancer | 35 | [1] |

| JDQ443 | MIA PaCa-2 | Pancreatic Cancer | - | - |

| Sotorasib (AMG 510) | NCI-H358 | Non-Small Cell Lung Cancer | 35 | [1] |

| Sotorasib (AMG 510) | NCI-H23 | Non-Small Cell Lung Cancer | 44 | [1] |

| Adagrasib (MRTX849) | NCI-H358 | Non-Small Cell Lung Cancer | 14 | [1] |

| Adagrasib (MRTX849) | MIA PaCa-2 | Pancreatic Cancer | 5 | [1] |

Table 2: In Vivo Anti-Tumor Efficacy of KRAS G12C Inhibitors in Xenograft Models

| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (%) | Reference |

| JDQ443 | KRAS G12C-mutated CDX and PDX | Not Specified | Significant antitumor efficacy | [2][3] |

| Adagrasib (MRTX849) | H358 xenografts | 10, 30, 100 mg/kg (single dose) | Dose-dependent KRAS modification and pathway inhibition | [4] |

| Adagrasib (MRTX849) | Multiple CDX and PDX models | Not Specified | Pronounced tumor regression in 17 of 26 models (65%) | [4] |

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the experimental approaches used to evaluate these inhibitors, the following diagrams, generated using the DOT language, illustrate the KRAS signaling pathway and standard laboratory workflows.

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following sections provide detailed methodologies for the key experiments cited in the preclinical evaluation of KRAS G12C inhibitors.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

96-well flat-bottom plates

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Harvest and count cells, then resuspend in complete medium to the desired density (e.g., 5,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[7]

-

Compound Treatment: Prepare serial dilutions of the KRAS G12C inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO at the highest concentration used for the inhibitor).

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[8]

-

Solubilization: After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Mix gently on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

In Vivo Tumor Xenograft Model

Patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models are crucial for evaluating the in vivo efficacy of anti-cancer compounds.[2][3][4]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NSG mice)

-

KRAS G12C mutant cancer cells or patient tumor fragments

-

Matrigel (optional)

-

KRAS G12C inhibitor formulated for oral administration

-

Vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation:

-

CDX: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of PBS and Matrigel) into the flank of each mouse.

-

PDX: Surgically implant a small fragment of a patient's tumor subcutaneously into the flank of each mouse.

-

-

Tumor Growth and Randomization: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2). When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer the KRAS G12C inhibitor (e.g., by oral gavage) daily at the desired dose(s). The control group receives the vehicle.

-

Monitoring: Monitor tumor volume and body weight regularly (e.g., twice a week).

-

Endpoint: Continue treatment for a specified period or until tumors in the control group reach a maximum allowable size. Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

-

Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

Western Blotting

Western blotting is a widely used technique to detect specific proteins in a sample of tissue or cells.[9][10] It is commonly used to assess the modulation of signaling pathways, such as the phosphorylation of ERK, a downstream effector of KRAS.

Materials:

-

Cell or tumor lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-ERK, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Lyse cells or homogenized tumor tissue in ice-cold RIPA buffer.[11] Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer. Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.[10]

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.[11]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[12]

-

Wash the membrane three times for 10 minutes each with TBST.[10]

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]

-

-

Detection: Wash the membrane three times for 10 minutes each with TBST. Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin) to compare protein levels between samples.

This guide provides a foundational understanding of the preclinical evaluation of KRAS G12C inhibitors. The provided data, diagrams, and protocols are intended to aid researchers in their efforts to develop novel and more effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. broadpharm.com [broadpharm.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 10. Western Blot Protocol | Proteintech Group [ptglab.com]

- 11. cusabio.com [cusabio.com]

- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]

The Cellular Impact of Covalent KRAS G12C Inhibitors on Signaling Pathways: A Technical Overview

Disclaimer: This document provides a detailed overview of the cellular effects of covalent KRAS G12C inhibitors on key signaling pathways. The specific compound "inhibitor 44" was not identifiable in the public domain literature. Therefore, this guide synthetically represents the established mechanisms of action and cellular consequences of well-characterized covalent KRAS G12C inhibitors such as sotorasib (AMG510) and adagrasib (MRTX849), which are considered representative of this therapeutic class.

Introduction

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a focal point for targeted therapy development due to the unique chemical properties of the cysteine residue. Covalent KRAS G12C inhibitors have emerged as a groundbreaking class of therapeutics that specifically target this mutant protein, leading to significant clinical responses in various tumor types, particularly non-small cell lung cancer (NSCLC) and colorectal cancer (CRC).[1] These inhibitors function by irreversibly binding to the mutant cysteine 12, thereby locking the KRAS protein in an inactive, GDP-bound state.[2][3] This action prevents the subsequent activation of downstream pro-proliferative and survival signaling pathways. This technical guide provides an in-depth analysis of the cellular effects of these inhibitors, with a focus on their modulation of critical signaling cascades, mechanisms of adaptive resistance, and the experimental methodologies used for their characterization.

Mechanism of Action and Impact on Core Signaling Pathways

KRAS, a small GTPase, functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state.[2] The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and the persistent stimulation of downstream effector pathways.[2] Covalent KRAS G12C inhibitors are designed to bind to the mutant cysteine residue, which is accessible in the GDP-bound state, trapping the oncoprotein in its inactive conformation.[3][4]

The MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the RAS-RAF-MEK-ERK pathway, is a central signaling cascade that regulates cell proliferation, differentiation, and survival.[5] Constitutively active KRAS G12C leads to the continuous activation of this pathway.

KRAS G12C inhibitors effectively suppress the MAPK pathway by preventing the activation of RAF, MEK, and ERK.[6][7] This is typically observed as a rapid and pronounced decrease in the phosphorylation of MEK and ERK (p-MEK and p-ERK) following inhibitor treatment.[6] The inhibition of this pathway is a primary driver of the anti-proliferative effects of these drugs.

The PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway is another critical signaling cascade downstream of KRAS that governs cell growth, metabolism, and survival.[8] While KRAS is a known activator of PI3K, the effect of KRAS G12C inhibitors on this pathway can be more varied and context-dependent compared to the MAPK pathway.[9]

In some cellular models, KRAS G12C inhibition leads to a reduction in the phosphorylation of AKT (p-AKT) and downstream mTOR effectors like S6 kinase (S6K).[10] However, in many cases, the PI3K pathway is not solely dependent on mutant KRAS for its activation and can be maintained by other inputs, such as receptor tyrosine kinases (RTKs). This can lead to incomplete inhibition of the PI3K/AKT pathway and contribute to drug resistance.[10][11]

Adaptive Resistance to KRAS G12C Inhibition

A significant challenge in the clinical application of KRAS G12C inhibitors is the development of adaptive resistance. Cancer cells can employ several mechanisms to bypass the inhibitory effects of these drugs, often leading to the reactivation of downstream signaling.

Feedback Reactivation of Upstream Signaling

One of the most prominent mechanisms of adaptive resistance is the feedback reactivation of upstream signaling molecules, particularly RTKs such as EGFR and FGFR.[6][12] Inhibition of the MAPK pathway by KRAS G12C inhibitors can relieve a negative feedback loop that normally suppresses RTK signaling.[6] The subsequent activation of RTKs can then reactivate wild-type RAS isoforms (HRAS and NRAS) or directly stimulate the PI3K/AKT pathway, thereby circumventing the blockade of mutant KRAS G12C.[9]

The protein tyrosine phosphatase SHP2 and the guanine nucleotide exchange factor SOS1 are key mediators in this feedback loop, relaying signals from activated RTKs to RAS.[8] Combination therapies targeting SHP2 or SOS1 along with KRAS G12C have shown promise in overcoming this resistance mechanism.[13]

Quantitative Data on Cellular Effects

The following tables summarize representative quantitative data on the cellular effects of KRAS G12C inhibitors from various preclinical studies.

Table 1: In Vitro Potency of KRAS G12C Inhibitors

| Cell Line | Cancer Type | Inhibitor | IC50 (nM) | Reference |

| NCI-H358 | NSCLC | Sotorasib (AMG510) | 35 | |

| NCI-H23 | NSCLC | Sotorasib (AMG510) | 44 | |

| MIA PaCa-2 | Pancreatic | Adagrasib (MRTX849) | 5 | |

| NCI-H358 | NSCLC | Adagrasib (MRTX849) | 14 |

Table 2: Effects on Downstream Signaling Pathway Phosphorylation

| Cell Line | Inhibitor | Treatment | p-ERK Reduction (%) | p-AKT Reduction (%) | Reference |

| NCI-H358 | ARS-1620 | 1 µM | > 90 | ~ 20-30 | |

| MIA PaCa-2 | MRTX849 | 100 nM | > 90 | Minimal | [3] |

| H2122 | ARS-1620 | 1 µM | > 80 | ~ 40 | [13] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the cellular effects of KRAS G12C inhibitors. Below are outlines of key experimental protocols.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect and quantify the levels of specific proteins, including their phosphorylated (active) forms, in cell lysates.

Protocol Steps:

-

Cell Culture and Treatment: Plate KRAS G12C mutant cells and allow them to adhere. Treat cells with the KRAS G12C inhibitor at various concentrations and for different time points. Include a vehicle control (e.g., DMSO).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature protein samples and separate them by size on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT, and a loading control like GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to the total protein and/or loading control.

Cell Viability Assay

These assays are used to determine the effect of the inhibitor on cell proliferation and survival.

Protocol Steps (using a reagent like CellTiter-Glo®):

-

Cell Seeding: Seed KRAS G12C mutant cells in a 96-well plate at a predetermined density.

-

Compound Treatment: The following day, treat the cells with a serial dilution of the KRAS G12C inhibitor. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a CO2 incubator.

-

Reagent Addition: Add the CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of viable cells).

-

Signal Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus inhibitor concentration. Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

KRAS Activity Assay (GTP-bound KRAS Pulldown)

This assay measures the amount of active, GTP-bound KRAS in cells.

Protocol Steps:

-

Cell Treatment and Lysis: Treat cells with the KRAS G12C inhibitor and lyse them in a buffer that preserves the GTP-bound state of RAS.

-

Pulldown: Incubate the cell lysates with a GST-fusion protein containing the RAS-binding domain (RBD) of a RAS effector protein (e.g., RAF1) coupled to glutathione-agarose beads. The RBD specifically binds to GTP-bound (active) RAS.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins and analyze the amount of pulled-down KRAS by Western blotting using a KRAS-specific antibody.

-

Analysis: Compare the amount of active KRAS in inhibitor-treated cells to that in control cells.

Conclusion

Covalent KRAS G12C inhibitors represent a significant advancement in the treatment of cancers harboring this specific mutation. Their primary mechanism of action involves the direct inhibition of the mutant KRAS protein, leading to the profound suppression of the MAPK signaling pathway and, to a lesser extent, the PI3K/AKT pathway. However, the emergence of adaptive resistance, often through the reactivation of upstream RTK signaling, poses a clinical challenge. A thorough understanding of these cellular effects and resistance mechanisms, facilitated by the experimental protocols outlined in this guide, is essential for the continued development of more effective KRAS-targeted therapies and rational combination strategies.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. revvity.com [revvity.com]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. pubcompare.ai [pubcompare.ai]

- 7. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. K-Ras Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Biochemical characterization of the interaction between KRAS and Argonaute 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of combination therapies to maximize the impact of G12C KRAS inhibitors in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. abcam.com [abcam.com]

- 13. m.youtube.com [m.youtube.com]

The Selectivity Profile of KRAS G12C Inhibitor 44: An In-Depth Technical Guide

for Researchers, Scientists, and Drug Development Professionals

The development of specific inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology. This guide focuses on the selectivity profile of a specific covalent inhibitor, KRAS G12C inhibitor 44 (also referred to as compound 54 in some literature), against other RAS isoforms. Understanding this selectivity is paramount for predicting potential off-target effects and ensuring a favorable therapeutic window.

Core Data Summary

This compound has demonstrated potent anti-proliferative activity in cancer cell lines harboring the KRAS G12C mutation. While extensive head-to-head selectivity data against other RAS isoforms for this specific inhibitor is limited in publicly accessible literature, we can infer its likely selectivity profile based on its mechanism of action and data from structurally related compounds. Covalent KRAS G12C inhibitors are designed to specifically bind to the mutant cysteine residue at position 12, a feature absent in wild-type KRAS and other RAS isoforms like HRAS and NRAS. This inherent mechanism confers a high degree of selectivity.

Table 1: Cellular Anti-Proliferation Data for this compound

| Cell Line | KRAS Mutation Status | IC50 (µM) |

| MIA PaCa-2 | G12C | 0.016[1][2] |

| H358 | G12C | 0.028[1][2] |

Signaling Pathways and Mechanism of Action

KRAS is a small GTPase that functions as a molecular switch in key signaling pathways regulating cell growth, proliferation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and downstream signaling. The primary signaling cascades activated by oncogenic KRAS include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.

This compound, as a covalent inhibitor, binds to the mutant cysteine-12 residue, locking the KRAS G12C protein in an inactive, GDP-bound state. This prevents the engagement of downstream effector proteins, thereby inhibiting the aberrant signaling that drives tumor growth.

Caption: Simplified KRAS signaling pathway and the mechanism of action of Inhibitor 44.

Experimental Protocols

Detailed experimental protocols for determining the selectivity of KRAS G12C inhibitors typically involve both biochemical and cellular assays. The following are representative methodologies.

1. Biochemical Assays for RAS Isoform Selectivity

-

Objective: To determine the direct inhibitory activity of the compound against different RAS isoforms (KRAS G12C, wild-type KRAS, HRAS, NRAS).

-

Method: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

-

Protein Expression and Purification: Recombinant human KRAS G12C, KRAS WT, HRAS, and NRAS proteins are expressed in E. coli and purified.

-

Assay Principle: The assay measures the disruption of the interaction between the RAS protein and a binding partner (e.g., a RAF-RBD domain) in the presence of the inhibitor.

-

Procedure:

-

A biotinylated RAS protein is pre-incubated with the inhibitor at various concentrations.

-

A fluorescently labeled (e.g., Europium cryptate) RAF-RBD domain and a fluorescent acceptor (e.g., allophycocyanin-labeled streptavidin) are added.

-

The mixture is incubated to allow for binding.

-

The TR-FRET signal is measured. A decrease in signal indicates inhibition of the RAS-RAF interaction.

-

-

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.

-

Caption: Workflow for a typical TR-FRET based biochemical selectivity assay.

2. Cellular Assays for Isoform Selectivity

-

Objective: To assess the inhibitor's effect on RAS signaling in a cellular context, comparing cell lines with different RAS mutations.

-

Method: Western Blot Analysis of Downstream Signaling

-

Cell Culture: Culture various cancer cell lines, including those with KRAS G12C (e.g., H358), wild-type KRAS (e.g., A549), HRAS mutations, and NRAS mutations.

-

Treatment: Treat the cells with increasing concentrations of this compound for a specified period (e.g., 2-24 hours).

-

Lysate Preparation: Lyse the cells to extract total protein.

-

Western Blotting:

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK, as well as phosphorylated AKT (p-AKT) and total AKT.

-

Use secondary antibodies conjugated to a detection enzyme (e.g., HRP).

-

-

Detection and Analysis: Visualize the protein bands and quantify the band intensities. A selective inhibitor should decrease the levels of p-ERK and p-AKT only in the KRAS G12C mutant cell line.

-

Caption: Workflow for assessing cellular selectivity via Western Blot.

Conclusion

This compound is a potent agent against cancer cells harboring the KRAS G12C mutation. While specific quantitative data on its selectivity against other RAS isoforms is not extensively published, its covalent mechanism of action strongly suggests a high degree of selectivity for the G12C mutant. The experimental protocols outlined above provide a framework for the rigorous evaluation of this selectivity profile, which is a critical step in the preclinical and clinical development of this and other targeted cancer therapies. Further studies are warranted to fully characterize the selectivity of inhibitor 44 and its potential for therapeutic application.

References

A Technical Guide to the Foundational Research on Novel KRAS G12C Covalent Inhibitors

Introduction

For nearly four decades, the Kirsten rat sarcoma viral oncogene homolog (KRAS) was considered an "undruggable" target in oncology.[1][2] As a member of the RAS superfamily of small GTPases, KRAS functions as a critical molecular switch in signaling pathways that regulate cell growth, proliferation, and survival.[3] Mutations in the KRAS gene are among the most common in human cancers, present in approximately 85% of RAS-driven malignancies, including a high prevalence in pancreatic, colorectal, and lung cancers.[4][5]

The KRAS protein cycles between an inactive, guanosine diphosphate (GDP)-bound state and an active, guanosine triphosphate (GTP)-bound state.[6][7] Oncogenic mutations, frequently occurring at codon 12, impair the ability of KRAS to hydrolyze GTP back to GDP, locking the protein in a constitutively active "ON" state.[6] This leads to aberrant, continuous activation of downstream pro-proliferative signaling pathways.[3]

A breakthrough in targeting this notorious oncoprotein came with the development of inhibitors specifically for the KRAS G12C mutation, where glycine is substituted by cysteine.[4] This mutation is present in approximately 13% of non-small cell lung adenocarcinomas (NSCLC), 3% of colorectal adenocarcinomas, and 1% of pancreatic adenocarcinomas.[8][9] The presence of a nucleophilic cysteine residue enabled a novel therapeutic strategy: targeted covalent inhibition.[3][10] This guide provides an in-depth overview of the foundational research, key experimental methodologies, and core data that led to the successful development of the first generation of KRAS G12C covalent inhibitors.

Core Mechanism of KRAS G12C Covalent Inhibition

The central principle behind KRAS G12C covalent inhibitors is their ability to irreversibly bind to the mutant cysteine-12 residue.[6] This interaction is highly specific because wild-type KRAS has a glycine at this position and thus lacks the reactive thiol group.

These inhibitors are designed to recognize and bind to a transient, allosteric pocket, known as the Switch-II pocket (S-IIP), which is present only when KRAS G12C is in its inactive, GDP-bound state.[6][8][11] Once non-covalently situated in this pocket, an electrophilic "warhead" on the inhibitor—typically an acrylamide—is positioned to form a covalent bond with the adjacent Cys12.[6][12]

This covalent modification achieves two critical therapeutic effects:

-

Trapping the Inactive State : The inhibitor locks KRAS G12C in the GDP-bound conformation.[2][10][11]

-

Preventing Reactivation : By occupying the S-IIP, the inhibitor prevents the binding of guanine nucleotide exchange factors (GEFs), such as SOS1, which are responsible for facilitating the exchange of GDP for GTP.[8][11] This blockage of nucleotide exchange is the primary mechanism for suppressing the oncoprotein's activity.[8]

The result is a profound and sustained depletion of the active, GTP-bound form of KRAS G12C, leading to the inhibition of downstream oncogenic signaling.[9]

KRAS Signaling Pathways

KRAS, once activated by binding to GTP, engages multiple downstream effector proteins to drive cell proliferation and survival. The two best-characterized pathways are:

-

MAPK Pathway (RAF-MEK-ERK) : Active KRAS binds to and activates RAF kinases, which in turn triggers a phosphorylation cascade through MEK and then ERK.[8] Activated ERK translocates to the nucleus to regulate gene expression related to cell cycle progression.[8] This is considered the primary oncogenic signaling axis for KRAS.

-

PI3K-AKT-mTOR Pathway : KRAS can also directly bind to and activate the catalytic subunit of phosphoinositide 3-kinase (PI3K).[8][13] This leads to the activation of AKT and subsequently mTOR, a key regulator of cell growth, metabolism, and survival.[13]

Inhibition of KRAS G12C is designed to shut down these constitutively active signals, thereby halting tumor cell growth.

Quantitative Data on Foundational KRAS G12C Inhibitors

The development of KRAS G12C inhibitors has progressed from early tool compounds to clinically approved drugs. Sotorasib (AMG 510) and adagrasib (MRTX849) are the first-in-class FDA-approved agents.[2][4] The following tables summarize their key in vitro characteristics compared to the important preclinical compound ARS-1620.

Table 1: Biochemical Potency of KRAS G12C Inhibitors

| Compound | Target | Assay Type | IC50 | Reference |

| Sotorasib (AMG 510) | KRAS G12C | Nucleotide Exchange (TR-FRET) | 8.88 nM | [14][15] |

| Adagrasib (MRTX849) | KRAS G12C | Nucleotide Exchange | 0.0027 µM (2.7 nM) | [16] |

| ARS-1620 | KRAS G12C | Not specified | ~10 µM (reversible affinity) | [6] |

Note: IC50 values can vary based on specific assay conditions. Covalent inhibitors often have complex kinetics, but these values reflect their ability to prevent nucleotide exchange.

Table 2: Cellular Activity of KRAS G12C Inhibitors

| Compound | Cell Line | Assay Type | IC50 | Reference |

| Sotorasib (AMG 510) | NCI-H358 (KRAS G12C) | p-ERK Inhibition (2h) | 1-10 nM | [6] |

| NCI-H358 (KRAS G12C) | Cell Viability | ~0.007 µM (7 nM) | [6] | |

| Adagrasib (MRTX849) | MIA PaCa-2 (KRAS G12C) | p-ERK Inhibition | 2 nM | [17] |

| NCI-H358 (KRAS G12C) | Cell Viability | ~0.019 µM (19 nM) | [17] | |